molecular formula C15H17F2N5O3S B10939588 2-{[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide

2-{[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide

Cat. No.: B10939588
M. Wt: 385.4 g/mol
InChI Key: HVHZLZYJYVLTIZ-UHFFFAOYSA-N
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Description

2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a molecular formula of C12H14F5N3O2S . This compound is known for its unique chemical structure, which includes a difluoromethoxy group, a methoxybenzoyl group, and a pyrazolyl hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Difluoromethoxy Group: This step involves the introduction of the difluoromethoxy group onto the benzoyl ring. This can be achieved through a nucleophilic substitution reaction using difluoromethyl ether as the reagent.

    Formation of the Pyrazolyl Hydrazinecarbothioamide Moiety: This step involves the reaction of 1,3-dimethyl-1H-pyrazole with hydrazinecarbothioamide under controlled conditions to form the desired moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C15H17F2N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

1-[[4-(difluoromethoxy)-3-methoxybenzoyl]amino]-3-(1,3-dimethylpyrazol-4-yl)thiourea

InChI

InChI=1S/C15H17F2N5O3S/c1-8-10(7-22(2)21-8)18-15(26)20-19-13(23)9-4-5-11(25-14(16)17)12(6-9)24-3/h4-7,14H,1-3H3,(H,19,23)(H2,18,20,26)

InChI Key

HVHZLZYJYVLTIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC(=S)NNC(=O)C2=CC(=C(C=C2)OC(F)F)OC)C

Origin of Product

United States

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